

The Discovery and Development of Carperitide Acetate: A Technical Guide

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Carperitide acetate, a synthetic analog of the human α -atrial natriuretic peptide (α -hANP), represents a significant therapeutic agent in the management of acute heart failure. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Carperitide acetate. It details the preclinical and clinical investigations that have defined its pharmacological profile and clinical utility. This document adheres to stringent data presentation and visualization requirements, offering structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to elucidate key biological and experimental pathways.

Introduction

Carperitide acetate is a 28-amino acid polypeptide that is chemically identical to the endogenous human α -atrial natriuretic peptide.[1] It is produced by recombinant DNA technology.[2] The development of Carperitide was driven by the need for effective therapies for acute decompensated heart failure (ADHF), a condition characterized by severe dyspnea, fluid retention, and hemodynamic instability.[3] Carperitide exerts its effects through a multifaceted mechanism of action, primarily involving vasodilation, natriuresis, and neurohormonal modulation, which collectively reduce cardiac preload and afterload.[4]



Chemical and Physical Properties

Carperitide is a polypeptide with the molecular formula C127H203N45O39S3 and a molecular weight of approximately 3080.5 g/mol .[1][4] The acetate salt form enhances its water solubility and stability.[5]

Table 1: Chemical and Physical Properties of Carperitide

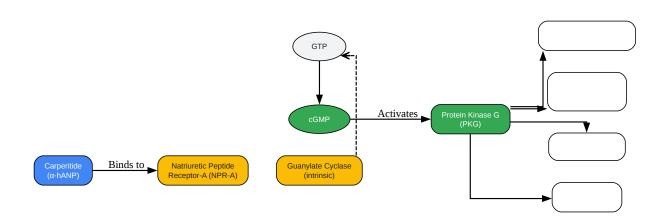
| Property | Value | Reference(s) |
|---------------------|--|--------------|
| Molecular Formula | C127H203N45O39S3 | [1][4] |
| Molecular Weight | ~3080.5 g/mol | [1][4] |
| Amino Acid Sequence | H-Ser-Leu-Arg-Arg-Ser-Ser- Cys(1)-Phe-Gly-Gly-Arg-Met- Asp-Arg-Ile-Gly-Ala-Gln-Ser- Gly-Leu-Gly-Cys(1)-Asn-Ser- Phe-Arg-Tyr-OH | [1] |
| Disulfide Bridge | Cys7-Cys23 | [6] |

Mechanism of Action

Carperitide's primary mechanism of action is the activation of the natriuretic peptide receptor-A (NPR-A).[1] This binding stimulates membrane-bound guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels mediate a cascade of downstream effects:

- Vasodilation: cGMP induces the relaxation of vascular smooth muscle cells, resulting in arterial and venous dilation. This reduces both preload and afterload on the heart.[1]
- Natriuresis and Diuresis: Carperitide promotes the excretion of sodium and water by the kidneys, further reducing blood volume and cardiac preload.[1]
- Neurohormonal Inhibition: It suppresses the renin-angiotensin-aldosterone system (RAAS) and inhibits the secretion of endothelin-1, a potent vasoconstrictor.[4][7][8]





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Carperitide signaling pathway.

Synthesis and Manufacturing

Carperitide is a polypeptide that can be synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[9] A patented method describes a solid-liquid combination fragment approach, which involves the synthesis of multiple peptide fragments that are then coupled to form the final 28-amino acid peptide.[9] This method is reported to reduce the synthesis time and improve the purity and yield of the final product.[9]

The general steps for the solid-phase synthesis of a peptide like Carperitide include:

- Resin Preparation: A suitable resin support, such as 2-chlorotrityl chloride (2-CTC) resin, is selected.[9]
- Amino Acid Coupling: The C-terminal amino acid is attached to the resin, and subsequent amino acids are sequentially coupled in the desired order. Protecting groups are used for the amino and side-chain functional groups to prevent unwanted reactions.[10]
- Deprotection: The N-terminal protecting group (Fmoc) is removed after each coupling step to allow for the addition of the next amino acid.[10]



- Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin support.[10]
- Purification and Folding: The crude peptide is purified, typically using high-performance liquid chromatography (HPLC), and the intramolecular disulfide bond between Cys7 and Cys23 is formed through oxidation.[9]

Preclinical Development

Preclinical studies in various animal models were crucial in elucidating the pharmacological effects of Carperitide. These studies demonstrated its vasodilatory, diuretic, and natriuretic properties, as well as its impact on hemodynamic parameters in models of heart failure.

Table 2: Summary of Preclinical Data for Carperitide



| Parameter | Animal Model | Key Findings | Reference(s) |
|--------------------------------|---|--|--------------|
| Receptor Binding Affinity (Kd) | Rat Glomeruli | 0.46 nM (for human ANP 1-28) | [5] |
| NPR-A Activation (IC50) | Not Specified | 10.8 nM | [7] |
| Hemodynamic Effects | Dogs with induced heart failure | Decreased pulmonary capillary wedge pressure, pulmonary pressure, and right atrial pressure. | [11] |
| Vasodilation | Canine arteries and veins | Relaxed vessels contracted by high K+ or norepinephrine. | [11] |
| RAAS Inhibition | Isolated rat kidney slices and bovine zona glomerulosa cells | Decreased isoproterenol-induced renin release and angiotensin II-induced aldosterone release. | [11] |
| Endothelin-1 Inhibition | Cultured porcine endothelial cells | Inhibited immunoreactive endothelin-1 secretion stimulated by Angiotensin II. | [5] |

Clinical Development

The clinical development of Carperitide has involved numerous trials to establish its safety and efficacy in patients with acute heart failure.

Phase I and II Trials

Early-phase clinical trials focused on the pharmacokinetics, pharmacodynamics, and safety of Carperitide in healthy volunteers and patients with heart failure. These studies established the appropriate dosing regimens, typically a continuous intravenous infusion, and confirmed the



drug's hemodynamic effects, such as reductions in blood pressure and cardiac filling pressures.[12]

Phase III and Post-Marketing Studies

Larger, multicenter studies have been conducted to evaluate the clinical outcomes of Carperitide treatment in patients with ADHF. The results of these studies have been varied, particularly concerning the drug's impact on mortality.

The PROTECT multicenter randomized controlled study investigated the effects of low-dose Carperitide (0.01-0.05 μ g/kg/min) infused for 72 hours in patients with ADHF.[3] The study found a significant reduction in the composite endpoint of death and rehospitalization at 18 months in the Carperitide group compared to the control group (11.5% vs. 34.8%; p=0.0359). [3]

However, other observational studies and meta-analyses have yielded conflicting results. A propensity score-matched analysis suggested an association between Carperitide use and increased in-hospital mortality.[13] A recent systematic review and meta-analysis found no significant difference in all-cause mortality or heart failure-related hospitalization between Carperitide and control groups.[12]

A study analyzing data from the Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan (COOPERATE-HF-J) found that low-dose Carperitide (≥0.02 μg/kg/min) was associated with lower cardiovascular and all-cause mortality at one year compared to no Carperitide or very low-dose Carperitide (<0.02 μg/kg/min).[14][15]

Table 3: Summary of Key Clinical Trial Data for Carperitide in Acute Heart Failure



| Trial/Study | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
|---|-------------------------------|--|--|--------------|
| PROTECT Study | 49 patients with ADHF | 0.01-0.05 μg/kg/min for 72 hours | Reduced death and rehospitalization at 18 months (11.5% vs 34.8%, p=0.0359). | [3] |
| Propensity Score-Matched Analysis | 367 pairs of ADHF patients | Not specified | Associated with increased inhospital mortality (OR 2.13, 95% CI 1.17-3.85, p=0.013). | [13] |
| Meta-Analysis | 6 studies | Various | No significant difference in all-cause mortality (RR 1.02, 95% CI 0.63-1.66) or hospitalization (RR 0.98, 95% CI 0.85-1.14). | [12] |
| COOPERATE- HF-J Analysis | 2435 patients with ADHF | Low-dose (≥0.02 μg/kg/min) vs. very low-dose (<0.02 μg/kg/min) vs. no Carperitide | Low-dose was associated with lower 1-year cardiovascular mortality (p<0.001) and all-cause mortality (p=0.002). | [14][15][16] |



| Post-marketing surveillance | 3,777 patients with acute heart failure | Median 0.085 μg/kg/min for a median of 65 hours | 82% of patients showed clinical improvement; most frequent adverse event was hypotension (9.5%). | [17] |
|--------------------------------|---|--|--|------|
|--------------------------------|---|--|--|------|

Experimental Protocols Receptor Binding Assay (Illustrative Protocol)

This protocol is a generalized representation of a competitive binding assay to determine the affinity of Carperitide for the NPR-A receptor.



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Workflow for a receptor binding assay.

- Preparation of Cell Membranes: Cell membranes rich in NPR-A receptors are prepared from a suitable cell line or tissue source.
- Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled ANP (e.g., ¹²⁵I-ANP) and varying concentrations of unlabeled Carperitide.
- Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Measurement of Radioactivity: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.



Data Analysis: The data are plotted as the percentage of specific binding versus the
concentration of Carperitide. The concentration of Carperitide that inhibits 50% of the specific
binding of the radiolabeled ANP (IC50) is determined. The equilibrium dissociation constant
(Kd) can then be calculated using the Cheng-Prusoff equation.

cGMP Functional Assay (Illustrative Protocol)

This protocol outlines a general procedure for measuring the effect of Carperitide on intracellular cGMP levels.



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Workflow for a cGMP functional assay.

- Cell Culture: Cells expressing NPR-A (e.g., vascular smooth muscle cells) are cultured to confluence in multi-well plates.
- Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.
- Stimulation: The cells are then stimulated with various concentrations of Carperitide for a defined period.
- Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cGMP.
- cGMP Measurement: The concentration of cGMP in the cell lysates is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[11][18] The results are typically expressed as pmol of cGMP per well or per milligram of protein.

Conclusion

Carperitide acetate is a well-characterized therapeutic agent for acute heart failure, with a clear mechanism of action centered on the NPR-A/cGMP signaling pathway. Its development has been supported by extensive preclinical and clinical research. While its hemodynamic



benefits are well-established, its impact on long-term clinical outcomes, particularly mortality, remains a subject of ongoing discussion and research, with different studies presenting varied conclusions. This underscores the importance of careful patient selection and dosing strategies in clinical practice. The detailed information provided in this technical guide serves as a valuable resource for researchers and clinicians involved in the study and application of natriuretic peptides in cardiovascular disease.

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